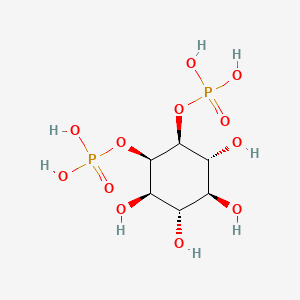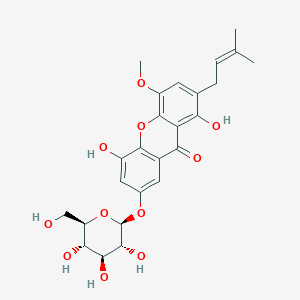
Umbilicaxanthoside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Umbilicaxanthoside A is a natural product found in Umbilicaria proboscidea with data available.
Aplicaciones Científicas De Investigación
Phytochemical Characterization
Umbilicaxanthoside A, identified in the lichen Umbilicaria proboscidea, has been characterized using advanced techniques like LC-UV diode array detection and LC-atmospheric pressure chemical ionization mass spectrometry. This research, led by Řezanka and Dembitsky (2003), marked the first identification of 6-O-acylated umbilicaxanthosides A and B in this species. This study is significant for the development of phytochemical characterization methods, particularly in the context of lichen-derived compounds (Řezanka & Dembitsky, 2003).
Therapeutic Applications in Regenerative Medicine
Umbilical cord blood, a rich source of stem cells, shows promise in regenerative medicine for conditions such as diabetes mellitus, cerebral palsy, and autoimmune disorders. Research by Gomes et al. (2021) highlights the potential of umbilical cord-derived stem cells in therapeutic applications, leveraging their primitive, immunomodulatory, and multipotent properties (Gomes et al., 2021).
Antithrombotic Properties
The antithrombotic activities of Umbilicaria esculenta, which contains compounds like Umbilicaxanthoside A, have been studied by Wang et al. (2014). This research provides insights into the potential of these compounds in developing novel antithrombotic agents, highlighting their efficacy in both in vitro and in vivo models (Wang et al., 2014).
Stem Cell Therapy Advancements
Research on umbilical cord-derived stem cells, potentially containing Umbilicaxanthoside A, indicates their significant role in therapeutic applications. Studies by Forraz and McGuckin (2011) and Biazar (2014) emphasize their use in tissue repair and regeneration, noting their extensive self-renewal and differentiation capabilities (Forraz & McGuckin, 2011), (Biazar, 2014).
Potential in Gene Therapy
The use of umbilical cord blood cells in gene therapy, particularly in the treatment of metabolic and immunodeficiency disorders, is a significant area of research. Kohn et al. (1995) demonstrated the potential of genetically modified umbilical cord blood cells in neonates with adenosine deaminase deficiency (Kohn et al., 1995).
Immunomodulatory Effects
Umbilical cord mesenchymal stem cells, which may contain or be influenced by Umbilicaxanthoside A, have been shown to possess unique immunosuppressive properties. Coulson-Thomas et al. (2014) revealed their ability to modulate inflammatory cells and suppress immune responses, enhancing transplantation success (Coulson-Thomas et al., 2014).
Propiedades
Nombre del producto |
Umbilicaxanthoside A |
|---|---|
Fórmula molecular |
C25H28O11 |
Peso molecular |
504.5 g/mol |
Nombre IUPAC |
1,5-dihydroxy-4-methoxy-2-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C25H28O11/c1-10(2)4-5-11-6-15(33-3)24-17(18(11)28)19(29)13-7-12(8-14(27)23(13)36-24)34-25-22(32)21(31)20(30)16(9-26)35-25/h4,6-8,16,20-22,25-28,30-32H,5,9H2,1-3H3/t16-,20-,21+,22-,25-/m1/s1 |
Clave InChI |
FQFZNUKTSCMCQZ-RSLGMCBOSA-N |
SMILES isomérico |
CC(=CCC1=CC(=C2C(=C1O)C(=O)C3=C(O2)C(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC)C |
SMILES canónico |
CC(=CCC1=CC(=C2C(=C1O)C(=O)C3=C(O2)C(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC)C |
Sinónimos |
umbilicaxanthoside A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-dichloro-N-{[4-(cyclopropylmethyl)-1-(ethylsulfonyl)piperidin-4-yl]methyl}benzamide](/img/structure/B1247837.png)
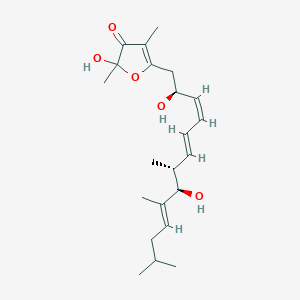
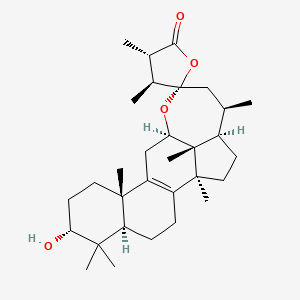

![3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-{[3-oxo-3-({2-[(3,7,11,15-tetramethylhexadecanoyl)sulfanyl]ethyl}amino)propyl]amino}butyl] dihydrogen diphosphate}](/img/structure/B1247845.png)
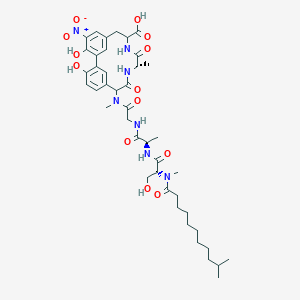
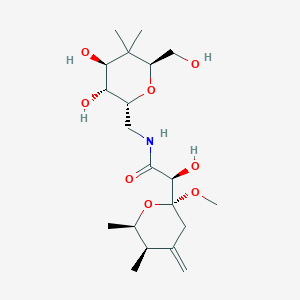

![2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-benzoic acid](/img/structure/B1247851.png)



